molecular formula C7H8BrNO B2584089 (5-Amino-2-bromophenyl)methanol CAS No. 752969-45-2

(5-Amino-2-bromophenyl)methanol

Cat. No.: B2584089
CAS No.: 752969-45-2
M. Wt: 202.051
InChI Key: DFWOEGRWLGUMSG-UHFFFAOYSA-N
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Description

(5-Amino-2-bromophenyl)methanol is an organic compound with the molecular formula C7H8BrNO It is characterized by the presence of an amino group at the 5-position and a bromine atom at the 2-position on a phenyl ring, with a methanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-bromophenyl)methanol typically involves the bromination of a suitable precursor followed by the introduction of the amino and methanol groups. One common method involves the bromination of 2-nitrophenol to yield 2-bromo-5-nitrophenol, which is then reduced to 2-bromo-5-aminophenol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: (5-Amino-2-bromophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5-Amino-2-bromophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Amino-2-bromophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and bromine groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • (5-Amino-2-chlorophenyl)methanol
  • (5-Amino-2-fluorophenyl)methanol
  • (5-Amino-2-iodophenyl)methanol

Comparison: (5-Amino-2-bromophenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective .

Properties

IUPAC Name

(5-amino-2-bromophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWOEGRWLGUMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752969-45-2
Record name (5-amino-2-bromophenyl)methanol
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